

Check Availability & Pricing

# Investigating the safety and tolerability of IRL752 in early trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RU 752  |           |
| Cat. No.:            | B610593 | Get Quote |

An In-Depth Technical Guide on the Safety and Tolerability of IRL752 (Pirepemat) in Early Clinical Trials

## Introduction

IRL752, now known as pirepemat, is a novel small-molecule compound under investigation for the treatment of non-motor symptoms in Parkinson's disease (PD), specifically Parkinson's disease dementia (PD-D) and the prevention of falls.[1][2] Developed by IRLAB Therapeutics, pirepemat acts as a cortical enhancer, aiming to improve cognitive and motor control functions that are poorly responsive to standard levodopa treatment.[3][4] This technical guide provides a comprehensive overview of the safety and tolerability profile of IRL752 as demonstrated in its early-phase clinical trials. The document is intended for researchers, scientists, and drug development professionals interested in the clinical progression of this compound.

## **Mechanism of Action**

Pirepemat's therapeutic potential stems from its unique mechanism of action within the central nervous system. It is designed to regioselectively enhance neurotransmission in the cerebral cortex.[3][5][6] The primary molecular targets are the 5-hydroxytryptamine 7 (5-HT7) and  $\alpha$ 2-adrenergic receptors, where it functions as an antagonist.[1][7][8] This antagonism leads to an increased synaptic availability of key neurotransmitters—norepinephrine, dopamine, and acetylcholine—in the frontal cortex.[2][3][7][9] By strengthening nerve cell signaling in this critical brain region, pirepemat aims to improve executive functions, balance, and postural control.[1][10]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pirepemat (IRL752) IRLAB [irlab.se]
- 2. IRLAB's Phase IIa study with IRL752 is published in Movement Disorders IRLAB [irlab.se]
- 3. A Phase 2a Trial Investigating the Safety and Tolerability of the Novel Cortical Enhancer IRL752 in Parkinson's Disease Dementia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. A Phase 2a Trial Investigating the Safety and Tolerability of the Novel Cortical Enhancer IRL752 in Parkinson's Disease Dementia | Lund University [lunduniversity.lu.se]
- 7. (3 S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRLAB reports topline results from a Phase IIb study of pirepemat in patients with Parkinson's disease IRLAB [irlab.se]
- 9. IRLAB update on clinical Phase II pipeline IRL752 and IRL790 IRLAB [irlab.se]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- To cite this document: BenchChem. [Investigating the safety and tolerability of IRL752 in early trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610593#investigating-the-safety-and-tolerability-of-irl752-in-early-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com